molecular formula C16H19N3O2 B4419018 1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4419018
M. Wt: 285.34 g/mol
InChI Key: SHTOANUGIVEUKE-UHFFFAOYSA-N
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Description

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a butyl group, a cyanophenyl group, and a pyrrolidine ring with a carboxamide and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the pyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative or an activated ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under appropriate conditions (e.g., basic or acidic media, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may exhibit activity against specific biological targets, making it a candidate for drug development.

    Material Science: The compound’s unique structure and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide: This compound shares a similar structural framework but has a hydroxyphenyl group instead of a cyanophenyl group.

    1-butyl-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxyphenyl group instead of a cyanophenyl group.

Uniqueness

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-butyl-N-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-3-8-19-11-13(9-15(19)20)16(21)18-14-6-4-12(10-17)5-7-14/h4-7,13H,2-3,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTOANUGIVEUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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